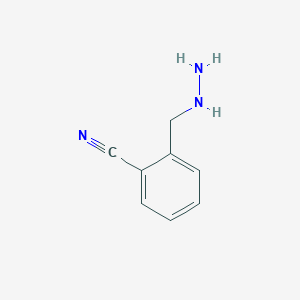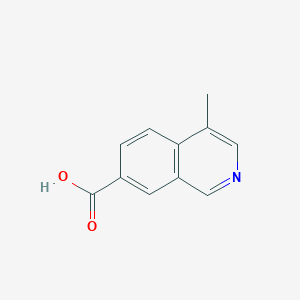
4-Methylisoquinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylisoquinoline-7-carboxylic acid is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by a methyl group at the 4th position and a carboxylic acid group at the 7th position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to yield quinoline derivatives . Another method includes the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into different carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Applications De Recherche Scientifique
4-Methylisoquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Isoquinoline: The parent compound without the methyl and carboxylic acid substituents.
4-Methylquinoline: Similar structure but lacks the carboxylic acid group.
Uniqueness: 4-Methylisoquinoline-7-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
4-methylisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-5-12-6-9-4-8(11(13)14)2-3-10(7)9/h2-6H,1H3,(H,13,14) |
Clé InChI |
BSTCXORVPVULFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC2=C1C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


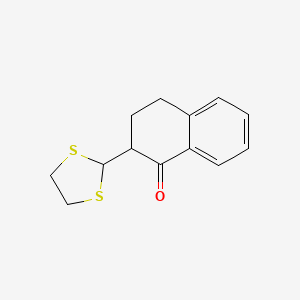
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![3-Chlorobicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B12820511.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)

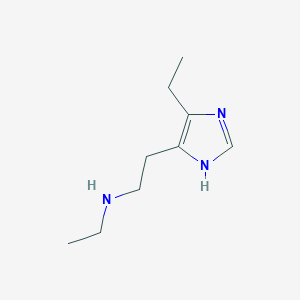

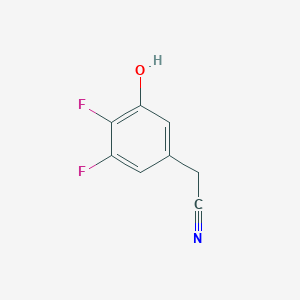
![5-Nitro-1H-benzo[d]imidazol-6-amine](/img/structure/B12820541.png)
![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)

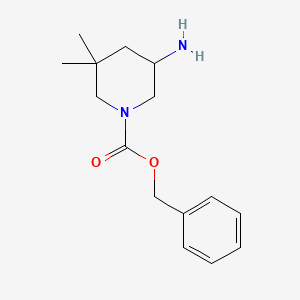
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B12820578.png)
